

# Tibolone's Influence on Angiogenic Factor Expression: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Tibolone**

Cat. No.: **B1683150**

[Get Quote](#)

## A Deep Dive into the Molecular Mechanisms and Experimental Evidence Surrounding Tibolone and Vascular Endothelial Growth Factor (VEGF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of how **Tibolone**, a synthetic steroid used for hormone therapy, modulates the expression of key angiogenic factors, with a primary focus on Vascular Endothelial Growth Factor (VEGF). This document synthesizes findings from *in vitro* and *in vivo* studies, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to serve as a valuable resource for the scientific community.

## Executive Summary

**Tibolone** exhibits a complex, tissue-selective hormonal effect, acting as an estrogenic, progestogenic, and androgenic agent through its active metabolites.<sup>[1][2]</sup> Its influence on angiogenesis, the formation of new blood vessels, is a critical area of research, particularly concerning its safety and therapeutic potential in various physiological and pathological contexts, including the endometrium and breast tissue. The evidence to date suggests that **Tibolone** and its metabolites can differentially regulate the expression of VEGF and other angiogenic factors, with the specific outcome being highly dependent on the cellular context and the hormonal milieu.

## Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effect of **Tibolone** and its metabolites on the expression of angiogenic factors.

Table 1: In Vitro Effects of **Tibolone** and its Metabolites on Angiogenic Factor mRNA Expression in Ishikawa Cells (Endometrial Adenocarcinoma)

| Treatment                      | Concentration<br>( $\mu\text{mol/L}$ ) | Target Gene         | Fold Change<br>vs. Control | Reference           |
|--------------------------------|----------------------------------------|---------------------|----------------------------|---------------------|
| Tibolone                       | 1.0, 0.1, 0.01                         | VEGF 121            | Increased                  | <a href="#">[3]</a> |
| VEGF 165                       | Increased                              | <a href="#">[3]</a> |                            |                     |
| TSP-1                          | No significant<br>change               | <a href="#">[3]</a> |                            |                     |
| $3\alpha$ -<br>hydroxytibolone | 1.0, 0.1, 0.01                         | VEGF 121            | Increased                  | <a href="#">[3]</a> |
| VEGF 165                       | Increased                              | <a href="#">[3]</a> |                            |                     |
| TSP-1                          | No significant<br>change               | <a href="#">[3]</a> |                            |                     |
| $3\beta$ -<br>hydroxytibolone  | 1.0, 0.1, 0.01                         | VEGF 121            | Increased                  | <a href="#">[3]</a> |
| VEGF 165                       | Increased                              | <a href="#">[3]</a> |                            |                     |
| TSP-1                          | No significant<br>change               | <a href="#">[3]</a> |                            |                     |
| $\Delta 4$ -tibolone           | 1.0, 0.1, 0.01                         | VEGF 121            | No effect                  | <a href="#">[3]</a> |
| VEGF 165                       | No effect                              | <a href="#">[3]</a> |                            |                     |
| TSP-1                          | Increased                              | <a href="#">[3]</a> |                            |                     |
| Estradiol (E2)                 | 1.0, 0.1, 0.01                         | VEGF 121            | Increased                  | <a href="#">[3]</a> |
| VEGF 165                       | Increased                              | <a href="#">[3]</a> |                            |                     |
| TSP-1                          | No significant<br>change               | <a href="#">[3]</a> |                            |                     |

Table 2: In Vivo Effects of **Tibolone** on Plasma VEGF Levels in Postmenopausal Women

| Treatment Group       | Duration  | Baseline Plasma VEGF (pg/mL) | Plasma VEGF at 6 Months (pg/mL) | Plasma VEGF at 12 Months (pg/mL) | P-value       | Reference |
|-----------------------|-----------|------------------------------|---------------------------------|----------------------------------|---------------|-----------|
| Tibolone (2.5 mg/day) | 12 months | 240.6 ± 165.8                | 271.4 ± 172.7                   | 274.8 ± 183.1                    | P=0.03        | [4][5]    |
| CEE/MPA               | 12 months | 268.1 ± 187.8                | 320.0 ± 175.3                   | 321.1 ± 181.8                    | P=0.01        | [4][5]    |
| Raloxifene            | 12 months | Not specified                | No significant change           | No significant change            | Not specified | [4][5]    |
| Control               | 12 months | Not specified                | No significant change           | No significant change            | Not specified | [4][5]    |

## Signaling Pathways and Mechanisms of Action

**Tibolone** is metabolized into three active compounds: **3 $\alpha$ -hydroxytibolone**, **3 $\beta$ -hydroxytibolone**, and the  $\Delta$ 4-isomer.[1][2] The tissue-selective effects of **Tibolone** are a result of the differential expression and activity of enzymes that metabolize **Tibolone** and the varying affinities of its metabolites for estrogen, progesterone, and androgen receptors in different target tissues.[6]

The estrogenic metabolites, **3 $\alpha$ -** and **3 $\beta$ -hydroxytibolone**, are thought to upregulate VEGF expression through activation of estrogen receptors (ER $\alpha$  and ER $\beta$ ). This is consistent with the known effects of estradiol on VEGF.[3] In contrast, the  $\Delta$ 4-isomer, which has progestogenic and androgenic properties, appears to have a different effect. In endometrial cells, it does not stimulate VEGF but increases the expression of the anti-angiogenic factor Thrombospondin-1 (TSP-1).[3] This dual action may contribute to the observed endometrial safety of **Tibolone**, as the progestogenic effect of the  $\Delta$ 4-isomer counteracts the estrogenic stimulation of the endometrium.[7][8][9]

In breast cancer cells, the effects are more complex and appear to be cell-line dependent. While some studies suggest that the  $\Delta 4$ -isomer is less effective than progestogens at inducing VEGF in T-47D cells, other research indicates that **Tibolone** and its hydroxy-metabolites have no effect on VEGF mRNA expression in MCF-7 cells.[\[10\]](#)

[Click to download full resolution via product page](#)

Caption: Metabolism of **Tibolone** and the tissue-specific actions of its metabolites on angiogenic factors.

## Detailed Experimental Protocols

This section outlines the methodologies employed in key studies investigating the effects of **Tibolone** on angiogenic factor expression.

### In Vitro Study on Ishikawa Cells

- Objective: To determine the effect of **Tibolone** and its metabolites on the mRNA expression of VEGF isoforms and TSP-1.[3]
- Cell Line: Ishikawa cells (a well-differentiated human endometrial adenocarcinoma cell line). [3]
- Cell Culture: Cells were cultured to confluence in vitro.[3]
- Treatment: Confluent cells were treated with **Tibolone**, 3 $\alpha$ -hydroxy**tibolone**, 3 $\beta$ -hydroxy**tibolone**,  $\Delta$ 4-**tibolone**, and Estradiol (E2) at concentrations of 1.0, 0.1, and 0.01  $\mu$ mol/L for 24 hours. Control cells were treated with the medium alone.[3]
- RNA Extraction and Reverse Transcription: Total RNA was extracted from control and treated cells and then reverse-transcribed into cDNA.[3]
- Gene Expression Analysis: The relative abundance of VEGF 121, VEGF 165, TSP-1, and  $\beta$ -actin (housekeeping gene) mRNA was measured using a polymerase chain reaction (PCR) with the incorporation of 33P-dCTP, followed by scintillation spectroscopy.[3]



[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vitro analysis of angiogenic factor expression.

## In Vivo Study in Postmenopausal Women

- Objective: To evaluate the effect of **Tibolone** on circulating VEGF levels in postmenopausal women.[4][5]
- Study Design: A one-year prospective intervention study.[4][5]
- Participants: 146 postmenopausal women.[4][5]
- Treatment Groups:
  - **Tibolone**: 2.5 mg/day (n=37)
  - Continuous combined hormone therapy (CEE/MPA): 0.625 mg conjugated equine estrogen + 5 mg medroxyprogesterone acetate (n=34)
  - Raloxifene: 60 mg/day (n=40)
  - Control: No active treatment (n=35)[4][5]
- Data Collection: Plasma VEGF levels were measured at baseline, 6 months, and 12 months. [4][5]
- Analysis: Statistical analysis was performed to compare the changes in plasma VEGF levels between the treatment groups and the control group over the study period.[4][5]

## Discussion and Future Directions

The available data indicates that **Tibolone**'s effect on angiogenesis is nuanced. In the endometrium, the combined estrogenic and progestogenic activities of its metabolites appear to create a balanced effect, with an increase in the pro-angiogenic VEGF being potentially counteracted by an increase in the anti-angiogenic TSP-1, which may contribute to the observed endometrial safety profile.[3][7][8] In circulation, long-term administration of **Tibolone** has been shown to increase plasma VEGF levels in postmenopausal women, an effect that was particularly evident in women with low baseline VEGF levels.[4][5] The clinical implications of this increase are still under investigation.

The conflicting results observed in different breast cancer cell lines highlight the importance of the cellular context in determining the response to **Tibolone**.<sup>[10]</sup> Further research is needed to elucidate the precise signaling pathways involved in **Tibolone**'s regulation of VEGF and other angiogenic factors in various tissues, especially in the breast.

Future studies should focus on:

- Investigating the downstream signaling cascades activated by **Tibolone**'s metabolites through their respective receptors that lead to the modulation of VEGF gene transcription.
- Exploring the role of co-regulators and transcription factors in mediating the tissue-selective effects of **Tibolone** on angiogenesis.
- Conducting larger, well-controlled clinical trials to further clarify the long-term impact of **Tibolone**-induced changes in angiogenic factors on cardiovascular health and cancer risk.

## Conclusion

**Tibolone** exerts a complex and tissue-dependent influence on the expression of angiogenic factors, most notably VEGF. Its estrogenic metabolites tend to increase VEGF expression, while its progestogenic/androgenic metabolite can have opposing or neutral effects depending on the cell type. This intricate mechanism of action underscores the unique pharmacological profile of **Tibolone** and highlights the need for continued research to fully understand its implications for women's health.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. What is the mechanism of Tibolone? [synapse.patsnap.com]
- 2. Tibolone - Wikipedia [en.wikipedia.org]
- 3. Effect of tibolone and its metabolites on vascular endothelial growth factor isoforms 121 and 165 and thrombospondin-1 mRNA in Ishikawa cells - PubMed

[pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. **Tissue-selectivity: the mechanism of action of tibolone - PubMed**  
[pubmed.ncbi.nlm.nih.gov]
- 7. **Endometrial effects of tibolone - PubMed** [pubmed.ncbi.nlm.nih.gov]
- 8. **Effects of tibolone on the endometrium - PubMed** [pubmed.ncbi.nlm.nih.gov]
- 9. kup.at [kup.at]
- 10. **Tibolone and breast cancer - PMC** [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tibolone's Influence on Angiogenic Factor Expression: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683150#tibolone-s-effect-on-the-expression-of-angiogenic-factors-like-vegf\]](https://www.benchchem.com/product/b1683150#tibolone-s-effect-on-the-expression-of-angiogenic-factors-like-vegf)

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)